6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
Overview
Description
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula C11H12BrFN2. It is a benzimidazole derivative, characterized by the presence of bromine, fluorine, isopropyl, and methyl groups attached to the benzimidazole ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole involves several steps:
Starting Materials: The synthesis begins with N-(4-bromo-2,6-difluorophenyl)-N’-isopropylacetamidine.
Reaction with Sodium Hydride: Sodium hydride is added to a reaction bottle containing an aprotic solvent. The mixture is stirred at a constant temperature.
Addition of Starting Material: The starting material is dissolved in an aprotic solvent and added dropwise to the reaction bottle. The reaction mixture is heated to 40-100°C and stirred for 4-10 hours.
Workup: After the reaction is complete, the mixture is cooled to room temperature, and water is added. The solution is extracted three times, and the organic phases are combined and washed with saturated saline solution. The organic phase is dried using anhydrous sodium sulfate and filtered.
Crystallization: The filtrate is concentrated, and n-hexane is added to dissolve the residue. Deionized water is added to the solution, and the mixture is left to stand overnight.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Nucleophilic Substitution: The presence of electron-withdrawing groups makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Sodium Hydride: Used as a base in the initial synthesis.
Aprotic Solvents: Such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
n-Hexane: Used for crystallization and purification.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include various substituted benzimidazole derivatives.
Scientific Research Applications
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of Abemaciclib, a kinase inhibitor used for the treatment of advanced or metastatic breast cancer.
Chemical Research: The compound is used in the study of benzimidazole derivatives and their chemical properties.
Biological Research: It is used in the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Abemaciclib, it plays a crucial role in inhibiting cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. The inhibition of CDKs leads to the suppression of cancer cell proliferation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-fluoro-2-methyl-1H-1,3-benzodiazole
- 4-Bromo-2,6-difluoroaniline
- N-Isopropylacetamidine
Uniqueness
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of Abemaciclib highlights its importance in pharmaceutical research and development .
Properties
IUPAC Name |
6-bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2/c1-6(2)15-7(3)14-11-9(13)4-8(12)5-10(11)15/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQZRZLUEGCXFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)C=C(C=C2F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719275 | |
Record name | 6-Bromo-4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1231930-33-8 | |
Record name | 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1231930-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.